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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectral data for this specific molecule, this document presents and analyzes high-quality predicted NMR data. The guide elucidates the principles behind chemical shift and coupling constant assignments, discusses the influence of substituents on the pyrrolopyridine core, and provides a detailed, field-proven protocol for the acquisition of high-resolution NMR spectra for this class of compounds. The content is structured to provide both a theoretical foundation and practical guidance for researchers engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction: The Structural Significance of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine scaffold, an isomer of the more common 7-azaindole, is a privileged heterocyclic motif found in a variety of biologically active molecules. The fusion of a pyrrole and a pyridine ring creates a unique electronic architecture that is amenable to diverse chemical modifications, making it a valuable building block in drug discovery. Accurate structural elucidation is a critical prerequisite for understanding structure-activity relationships (SAR) and for the development of new chemical entities. NMR spectroscopy stands as the cornerstone technique for the unambiguous confirmation of the constitution and substitution pattern of such molecules.

This guide focuses on 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative whose bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methyl group subtly modulates the electronic properties of the pyrrole ring. A thorough understanding of its NMR spectral features is paramount for any researcher working with this compound or its analogs.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of publicly available experimental spectra for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, the following data has been generated using advanced NMR prediction algorithms.[1][2][3] These computational tools leverage extensive databases of experimentally recorded spectra and sophisticated models of substituent effects to provide highly accurate estimations of chemical shifts and coupling constants.[1] The predicted data serves as a robust reference for spectral assignment and interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine in a standard deuterated solvent like DMSO-d₆ is summarized in the table below. The choice of solvent can influence chemical shifts, particularly for labile protons like N-H.[4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-N1~11.5 - 12.0broad singlet (br s)-
H-7~8.5 - 8.7singlet (s)-
H-4~8.1 - 8.3singlet (s)-
H-2~7.4 - 7.6singlet (s)-
CH₃~2.2 - 2.4singlet (s)-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. These values are highly sensitive to the electronic environment of each carbon atom within the heterocyclic framework.[7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-7a~145 - 148
C-6~142 - 145
C-2~128 - 131
C-3a~125 - 128
C-4~120 - 123
C-3~115 - 118
C-5~110 - 113
CH₃~10 - 12

In-depth Spectral Analysis and Rationale

The predicted chemical shifts can be rationalized by considering the fundamental principles of NMR spectroscopy and the electronic effects of the substituents on the pyrrolopyridine ring system.[8][9]

Analysis of the ¹H NMR Spectrum
  • N-H Proton (H-N1): The proton on the pyrrole nitrogen is expected to appear as a broad singlet at a significantly downfield chemical shift (δ > 11 ppm).[10] Its broadness is due to quadrupole broadening from the adjacent ¹⁴N atom and potential exchange with residual water in the solvent. This downfield shift is characteristic of N-H protons in aromatic heterocyclic systems.

  • Pyridine Protons (H-7, H-4): The pyridine ring is electron-deficient compared to the pyrrole ring, causing its protons to resonate at lower field.[11] The proton at the C-7 position is adjacent to the electronegative nitrogen atom, leading to a predicted downfield shift. The bromine at C-5 will exert a deshielding effect on the adjacent H-4 proton, also pushing it downfield. The lack of adjacent protons results in both H-4 and H-7 appearing as singlets.

  • Pyrrole Proton (H-2): The pyrrole ring is an electron-rich aromatic system.[8] The proton at C-2 is expected to appear upfield relative to the pyridine protons. The adjacent methyl group at C-3 will have a minor shielding effect.

  • Methyl Protons (CH₃): The protons of the methyl group at C-3 are attached to an sp²-hybridized carbon of the pyrrole ring and are expected to resonate in the range of δ 2.2-2.4 ppm.[12] This signal will appear as a sharp singlet due to the absence of neighboring protons for coupling.

Analysis of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, as well as by the aromaticity of the fused ring system.[7][13]

  • Quaternary Carbons: The carbons at the ring junctions (C-3a and C-7a) and those bearing substituents (C-3, C-5, and C-6) are quaternary and will not show signals in a standard ¹³C NMR spectrum that is decoupled from protons, but will be visible in a proton-decoupled spectrum. C-7a and C-6, being part of the electron-deficient pyridine ring and adjacent to nitrogen, are shifted furthest downfield.[13] The carbon bearing the bromine atom (C-5) is expected to be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine, though this effect is sometimes counteracted by its electronegativity.

  • Protonated Carbons: The protonated carbons of the pyridine ring (C-4 and C-7) are expected to be downfield of the protonated pyrrole carbon (C-2). The electron-donating nature of the pyrrole nitrogen shields the carbons of that ring relative to the pyridine carbons.[7]

  • Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift, typically in the range of δ 10-12 ppm.[13]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, a standardized and carefully executed protocol is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for heterocyclic compounds and helps in observing exchangeable protons like N-H.[4][14]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[8] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to compensate for the low natural abundance of the ¹³C isotope.[8]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[14]

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample characteristics.

Table 3: Typical NMR Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative measurements.
Spectral Width 12-16 ppm200-220 ppmTo encompass all expected signals.
Acquisition Time (AQ) 2-4 s1-2 sTime for which the signal is detected. Longer AQ improves resolution.
Relaxation Delay (D1) 1-2 s2-5 sTime between pulses to allow for spin-lattice relaxation.
Number of Scans (NS) 8-161024-4096Number of repetitions to improve the signal-to-noise ratio.

Visualization of Structure and Workflow

Diagrams are essential for visualizing molecular structures and experimental processes.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine with IUPAC numbering.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Select & Add Deuterated Solvent (e.g., DMSO-d₆, 0.6 mL) A->B C Vortex to Dissolve B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E Transfer to Spectrometer F Lock & Shim E->F G Set Acquisition Parameters (Pulse Program, SW, NS, etc.) F->G H Acquire Spectrum G->H I Fourier Transform H->I Raw Data (FID) J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L M M L->M Final Spectrum & Analysis

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, grounded in the fundamental principles of NMR spectroscopy. The provided chemical shift tables, in-depth interpretation, and standardized experimental protocols offer a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development. While predicted data is a powerful tool, experimental verification remains the gold standard. The methodologies and analyses presented herein are designed to empower scientists to confidently acquire, interpret, and report the NMR data for this and related heterocyclic compounds, thereby ensuring the integrity and progression of their research endeavors.

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Ninevah. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved from [Link]

  • Martínez-Vargas, A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bolotin, D. S., et al. (2023). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, B. G., et al. (2022). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Bakalov, D. S., et al. (2018). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)alkyl)amides with maleimides. Beilstein Journals. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • AnalyticalScienceTutor. (2022, July 28). How to predict a proton NMR spectrum. YouTube. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251275). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Stoyanov, S. D., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

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Exploratory

A Technical Guide to the Physicochemical Profile of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Importance of Physicochemical Characterization The journey of a drug candidate from a laboratory curiosity to a clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Physicochemical Characterization

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with critical data points. Among the most foundational are the pKa and solubility, which dictate a molecule's behavior in biological systems. 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine belongs to the azaindole family, which are recognized as valuable bioisosteres of indoles, often introduced to modulate properties like solubility, metabolic stability, and target affinity.[1][2] The strategic placement of a nitrogen atom in the indole scaffold can introduce a basic center, significantly altering the molecule's ionization state at physiological pH. This, in turn, profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

This document serves as a practical guide for the researcher. In the absence of direct experimental values for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, we will first deduce its likely physicochemical characteristics through an analysis of its structure and comparison with related analogs. Subsequently, we provide robust, step-by-step protocols for the experimental determination of these crucial parameters.

Predicted pKa Profile: An Analysis of Ionization Behavior

The pKa value quantifies the strength of an acid or base and is critical for predicting a compound's charge state in different environments.[3][4] 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine possesses two key ionizable centers: the pyrrole nitrogen (acidic) and the pyridine nitrogen (basic).

  • Pyrrole N-H (Acidic pKa): The N-H proton of the pyrrole ring is weakly acidic, analogous to the indole N-H. Deprotonation is generally not significant under physiological conditions. For the parent 5-azaindole, the predicted acidic pKa is approximately 15.2.[5]

  • Pyridine Nitrogen (Basic pKa): The lone pair of electrons on the pyridine nitrogen atom makes it a basic center, capable of accepting a proton. This is the most physiologically relevant pKa. The basicity of this nitrogen is influenced by the electronic effects of the fused pyrrole ring and the substituents.

Structural Analysis and pKa Estimation:

The parent scaffold, 1H-pyrrolo[2,3-c]pyridine, is also known as 6-azaindole. The pKa of azaindole isomers is known to vary based on the position of the pyridine nitrogen. For 5- and 6-azaindoles, the electronic arrangement is comparable to 4-aminopyridine (pKa ~9.1), suggesting a relatively strong basic character. In contrast, 4- and 7-azaindoles are more analogous to 2-aminopyridine (pKa ~7.2).[6]

We can, therefore, start with a baseline pKa for the 6-azaindole core in the region of 9.0. Now, we must consider the influence of the substituents:

  • 5-Bromo Group: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring by pulling electron density away from it, which destabilizes the conjugate acid (the protonated form). Consequently, the bromine atom is expected to decrease the basicity of the pyridine nitrogen, lowering its pKa.

  • 3-Methyl Group: The methyl group is electron-donating through an inductive effect (+I). This effect pushes electron density into the ring system, increasing the electron density on the pyridine nitrogen and stabilizing the conjugate acid. Therefore, the methyl group is expected to increase the basicity of the pyridine nitrogen, raising its pKa.

Given that the electron-withdrawing effect of the halogen is generally more pronounced than the donating effect of a methyl group, the net effect will likely be a reduction in pKa compared to the unsubstituted 6-azaindole scaffold.

Predicted pKa Values for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Ionizable CenterPredicted pKa RangePrimary Influencing Factors
Pyridine Nitrogen (Basic)7.5 - 8.56-azaindole core, strong electron-withdrawing effect of bromine, weak electron-donating effect of methyl group.
Pyrrole N-H (Acidic)> 14Analogous to indole/azaindole N-H acidity.[5]

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol outlines a standard and reliable method for determining the pKa of a compound by monitoring pH changes during titration with an acid or base.

Principle: The pKa is the pH at which the compound is 50% ionized. By generating a titration curve (pH vs. volume of titrant), the half-equivalence point can be determined, which corresponds to the pKa.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1-2 mg of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

    • Dissolve the compound in a suitable co-solvent system if aqueous solubility is low. A common choice is a methanol-water or DMSO-water mixture (e.g., 50:50 v/v). The final volume should be around 25-50 mL.

    • Include an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C).

    • Use a high-precision burette (e.g., a 1 mL or 5 mL microburette) filled with a standardized titrant. For determining a basic pKa, use a standardized acid (e.g., 0.1 M HCl). For an acidic pKa, use a standardized base (e.g., 0.1 M NaOH).

    • Stir the solution gently with a magnetic stirrer.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

    • After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve, which can be found using the maximum of the first derivative (ΔpH/ΔV).

    • The pKa is the pH value at the half-equivalence point (Veq/2). Read this pH value directly from the graph.

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound (1-2 mg) B Dissolve in Co-Solvent (e.g., 50% MeOH/H2O) A->B C Add Ionic Strength Adjuster (0.15 M KCl) B->C D Calibrate pH Meter C->D cluster_titration cluster_titration E Add Titrant (e.g., 0.1 M HCl) in Small Increments D->E F Record pH and Volume After Each Addition E->F G Plot pH vs. Volume F->G cluster_analysis cluster_analysis H Calculate 1st Derivative (ΔpH/ΔV) to find Veq G->H I Determine pH at Veq/2 H->I J Result: pKa I->J

Caption: Experimental workflow for potentiometric pKa determination.

Predicted Solubility Profile

Solubility is a critical determinant of bioavailability and formulation feasibility. The solubility of a molecule is governed by its polarity, lipophilicity, and crystal lattice energy.[7]

Structural Analysis and Solubility Estimation:

  • Azaindole Core: The introduction of a nitrogen atom into the indole ring generally increases polarity and the potential for hydrogen bonding with water, which can lead to enhanced aqueous solubility compared to the indole parent.[1][2] However, 5-azaindole itself is described as only "hardly soluble in water."[5]

  • Substituent Effects:

    • 5-Bromo Group: The bromine atom significantly increases the molecular weight and is lipophilic, which tends to decrease aqueous solubility.

    • 3-Methyl Group: The methyl group is also a lipophilic substituent, further contributing to lower aqueous solubility.

Overall Prediction:

Given the flat, aromatic core and the two lipophilic substituents (bromo and methyl), 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is predicted to have low intrinsic aqueous solubility . Its solubility is expected to be pH-dependent due to the basic pyridine nitrogen. In acidic solutions (pH < pKa), the compound will become protonated, forming a more soluble salt.

Predicted Solubility Profile

Solvent TypePredicted SolubilityRationale
Aqueous (pH 7.4)LowLipophilic bromo and methyl groups outweigh the polarity of the azaindole core.
Acidic Aqueous (pH < pKa)Moderate to HighProtonation of the pyridine nitrogen forms a more soluble cationic species.
Polar Organic (e.g., DMSO, DMF)HighGood solvent-solute interactions with the polar heterocyclic core.
Non-polar Organic (e.g., Hexane)LowThe molecule is too polar for significant solubility in non-polar solvents.
Chlorinated (e.g., DCM) & Ethers (e.g., THF)ModerateIntermediate polarity allows for some degree of solubilization. 7-azaindole shows good solubility in THF.[8]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold-standard for determining the aqueous solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation:

    • Add an excess amount of solid 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine to several vials (in triplicate for each solvent/pH). "Excess" means enough solid remains undissolved at the end of the experiment.

    • To each set of vials, add a precise volume of the desired solvent (e.g., 1 mL of purified water, pH 7.4 buffer, or an organic solvent).

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments should be run to determine when equilibrium is reached (i.e., when the measured concentration no longer changes over time).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported in units such as mg/mL or µM.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Quantification A Add Excess Solid to Vials (in Triplicate) B Add Precise Volume of Solvent (e.g., pH 7.4 Buffer) A->B C Seal and Agitate at Constant Temperature B->C cluster_equilibration cluster_equilibration D Equilibrate for 24-72 Hours C->D E Settle and Collect Supernatant D->E cluster_processing cluster_processing F Filter through 0.22 µm Syringe Filter E->F G Dilute Filtrate F->G cluster_analysis cluster_analysis H Analyze by HPLC-UV against a Standard Curve G->H I Result: Solubility (mg/mL) H->I

Caption: Shake-flask method workflow for solubility determination.

Conclusion and Forward Look

While direct experimental data for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is sparse, a robust physicochemical profile can be predicted through careful structural analysis and comparison with known analogs. The compound is expected to be a weak base with a pKa in the range of 7.5-8.5, indicating that it will exist as a mixture of neutral and protonated species at physiological pH. Its intrinsic aqueous solubility is predicted to be low, a common challenge for aromatic heterocyclic compounds, but will be significantly enhanced under acidic conditions.

For any drug discovery program, these predictions must be substantiated by empirical data. The detailed protocols provided in this guide for potentiometric titration and shake-flask solubility determination offer a clear and reliable path for researchers to obtain the accurate, high-quality data needed to make informed decisions in the development of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine and related molecules.

References

  • LookChem. (n.d.). 7-Azaindole 271-63-6 wiki. [Link]

  • Wang, L., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole. [Link]

  • Lu, H., et al. (2022). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals. [Link]

  • PubChem. (n.d.). 5-Azaindole. [Link]

  • Kereselidze, J. A., et al. (2006). Correlations of the physicochemical parameters of azaindoles with their reactions. Chemistry of Heterocyclic Compounds. [Link]

  • Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. Wipf Group, University of Pittsburgh. [Link]

  • Caron, G., et al. (2020). Solubility prediction in the bRo5 chemical space: where are we right now? Diva Portal. [Link]

  • Rowan. (n.d.). pKa Prediction. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. [Link]

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Foundational

Deconstructing the Azaindole Pharmacophore: Mechanisms of Action and Orthogonal Validation Strategies

Executive Summary The azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs and advanced clinical candidates. By substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs and advanced clinical candidates. By substituting a carbon atom in the indole ring with a nitrogen atom, azaindoles achieve superior physicochemical properties, including enhanced aqueous solubility, optimized lipophilicity, and a unique bidentate hydrogen-bonding profile[1].

This whitepaper provides an in-depth technical analysis of the mechanism of action of azaindole derivatives, using 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole) as our structural archetype. We will explore how specific functionalization of this scaffold drives highly potent, targeted inhibition across two distinct therapeutic domains: ATP-competitive kinase inhibition and epigenetic modulation via Lysine-specific demethylase 1 (LSD1)[2]. Furthermore, we outline self-validating experimental workflows required to advance these compounds from biochemical hits to validated cellular leads.

Structural Archetype Analysis: 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

To understand the mechanism of action, we must first deconstruct the causality behind the structural features of our archetype molecule:

  • The Pyrrolo[2,3-c]pyridine Core (6-Azaindole): Unlike the more common 7-azaindole, the 6-azaindole positions the pyridine nitrogen to act as a highly specific hydrogen bond acceptor. Paired with the pyrrole NH (a hydrogen bond donor), this creates a precise geometric mimic of the adenine ring of ATP, allowing it to anchor deeply into the hinge region of target proteins[1].

  • The 5-Bromo Substituent: Halogenation at the 5-position serves a dual purpose. Pharmacologically, the bromine atom participates in halogen bonding—a highly directional, non-covalent interaction with electron-rich backbone carbonyls in the target's hydrophobic pocket, significantly lowering the dissociation constant ( Kd​ ). Synthetically, it acts as an ideal leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid Structure-Activity Relationship (SAR) diversification[3].

  • The 3-Methyl Group: This moiety provides a steric directing effect, locking the molecule into a bioactive conformation. It also increases the overall lipophilicity (logP), which enhances cell membrane permeability while neatly filling small hydrophobic sub-pockets within the target's active site.

Core Mechanisms of Action

Azaindole derivatives predominantly operate via two distinct, highly targeted mechanisms depending on their extended substitution patterns.

Mechanism A: ATP-Competitive Kinase Inhibition

Dysregulation of protein kinases (e.g., FMS, CDK8, PI3K) is a hallmark of tumorigenesis and inflammatory disorders[3][4][5]. Azaindole derivatives act as Type I or Type II kinase inhibitors. The mechanism relies on direct competition with intracellular ATP. The azaindole core inserts into the cleft between the N-terminal and C-terminal lobes of the kinase, forming critical hydrogen bonds with the hinge region residues[6]. This physical blockade prevents ATP binding, halting the auto-phosphorylation and downstream signal transduction required for cancer cell proliferation.

G A Azaindole Scaffold (e.g., 6-azaindole) B Kinase Hinge Region (ATP Pocket) A->B Binds via C Dual Hydrogen Bonding (Donor/Acceptor) B->C Forms D Displacement of ATP C->D Causes E Downstream Signaling Arrest (e.g., MAPK) D->E Results in

Fig 1. Mechanism of ATP-competitive kinase inhibition by azaindole derivatives.

Mechanism B: Epigenetic Modulation via LSD1 Inhibition

Beyond kinases, pyrrolo[2,3-c]pyridines have been recently identified as a novel class of highly potent, reversible inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A)[2][7]. LSD1 is an epigenetic eraser that removes methyl groups from histone 3 lysine 4 (H3K4), leading to the repression of tumor suppressor genes. Azaindole derivatives bind reversibly to the FAD-dependent catalytic pocket of LSD1. By preventing the demethylation of H3K4, these compounds restore the transcription of critical genes, inducing apoptosis and differentiation in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) models[2].

G LSD1 LSD1 (KDM1A) Enzyme (Active State) Substrate Mono/Di-methylated H3K4 (Gene Repression) LSD1->Substrate Demethylates (Normal) Complex Reversible Enzyme-Inhibitor Complex LSD1->Complex Inhibitor Pyrrolo[2,3-c]pyridine Derivative Inhibitor->LSD1 Competes with Substrate Inhibitor->Complex Forms Outcome Restored H3K4 Methylation (Gene Transcription Active) Complex->Outcome Prevents Demethylation

Fig 2. Epigenetic modulation via reversible LSD1 inhibition by pyrrolo[2,3-c]pyridines.

Quantitative Pharmacological Profiling

The structural versatility of the azaindole core allows for exquisite tuning of target selectivity. The table below summarizes the quantitative inhibitory data ( IC50​ ) for various optimized azaindole derivatives against their primary targets, demonstrating the nanomolar potency achievable with this scaffold.

Compound Class / DerivativeTarget EnzymeTarget TypeIC50 ValuePrimary IndicationReference
Compound 46 (LSD1-UM-109) LSD1 (KDM1A)Epigenetic Eraser3.1 nMAcute Leukemia / SCLC[2]
Compound 1r (Pyrrolo[3,2-c]pyridine) FMS KinaseTyrosine Kinase30.0 nMOvarian / Breast Cancer[4]
Compound 22 (Pyrrolo[2,3-b]pyridine) CDK8Serine/Threonine Kinase48.6 nMColorectal Cancer[3]
Compound 16 (4-methylcarbamate analog) LSD1 (KDM1A)Epigenetic Eraser53.8 nMAcute Leukemia[2]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, biochemical affinity must be orthogonally validated against cellular target engagement. The following protocols represent a self-validating workflow designed specifically for evaluating halogenated azaindole derivatives.

G Step1 Synthesize Azaindole Derivatives Step2 Biochemical Assay (TR-FRET IC50) Step1->Step2 Primary Screen Step3 Cellular Target Engagement (CETSA) Step2->Step3 Orthogonal Validation Step4 Phenotypic Screening (Cell Viability) Step3->Step4 Functional Efficacy Step5 Lead Optimization Step4->Step5 SAR Feedback Step5->Step1 Iterative Design

Fig 3. Self-validating experimental workflow for azaindole drug development.

Protocol 1: In Vitro Target Inhibition via TR-FRET

Causality: Halogenated heterocycles like 5-bromo-azaindoles often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay between excitation and emission measurement, allowing short-lived background fluorescence to decay. This ensures the measured signal is exclusively derived from the target-ligand interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase/LSD1 Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the azaindole derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of the target enzyme (e.g., 2 nM LSD1 or CDK8) diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow the reversible inhibitor to reach equilibrium.

  • Substrate/Tracer Addition: Add 5 µL of a master mix containing the fluorescently labeled tracer and Europium-labeled anti-target antibody.

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 665 nm and 620 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the normalized ratio against the log of the compound concentration to determine the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via CETSA

Causality: Biochemical affinity ( IC50​ ) does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein competition. The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes a protein against thermal denaturation. By measuring the shift in aggregation temperature ( ΔTm​ ) in intact cells, we unequivocally prove that the azaindole derivative crosses the membrane and engages its specific target in a physiological environment.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., MV4;11 for LSD1, or HCT116 for kinases) in T-75 flasks. Treat cells with the azaindole compound at 5×IC50​ (determined from Protocol 1) or a DMSO vehicle control for 2 hours at 37°C.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 12 PCR tubes (50 µL per tube).

  • Thermal Gradient: Subject the 12 tubes to a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at 25°C.

  • Lysis & Clearance: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Western Blotting: Carefully extract the soluble supernatant. Resolve the soluble fractions via SDS-PAGE and transfer to a PVDF membrane. Immunoblot with a highly specific primary antibody against the target protein (e.g., anti-LSD1 or anti-CDK8).

  • Quantification: Quantify the band intensities using densitometry. Plot the relative protein abundance against temperature. A rightward shift in the melting curve ( ΔTm​>2∘C ) in the compound-treated samples compared to DMSO confirms direct intracellular target engagement.

Conclusion

The 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is far more than a simple building block; it is a highly evolved pharmacophore capable of bridging the gap between traditional kinase inhibition and cutting-edge epigenetic modulation. By leveraging its unique bidentate hydrogen-bonding capacity and the synthetic utility of its halogenation, researchers can rationally design highly potent, reversible inhibitors. When coupled with rigorous, self-validating orthogonal assays like TR-FRET and CETSA, azaindole derivatives offer a highly reliable pathway toward the development of next-generation targeted therapeutics.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Azaindole Therapeutic Agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

This technical guide provides a comprehensive overview of the molecular weight and expected mass spectrometry data for the heterocyclic compound 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine. The information herein is curat...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the molecular weight and expected mass spectrometry data for the heterocyclic compound 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine. The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this molecule.

Introduction to 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole class of compounds, is a halogenated N-heterocycle of significant interest in medicinal chemistry and materials science. Its structural features, including the pyrrolopyridine core, a bromine substituent, and a methyl group, make it a versatile scaffold for the synthesis of novel bioactive molecules. Accurate determination of its molecular weight and a thorough understanding of its mass spectrometric behavior are fundamental to its synthesis, purification, and characterization.

Molecular Formula, Weight, and Exact Mass

A precise understanding of a molecule's mass is foundational to all further analytical characterization. For 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, these core properties are derived from its chemical formula.

Chemical Structure and Formula

The systematic name, 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, defines a bicyclic aromatic structure composed of a pyridine ring fused to a pyrrole ring, with a bromine atom at position 5 and a methyl group at position 3. The established Chemical Abstracts Service (CAS) Registry Number for this compound is 1936611-13-0 .[1] Based on this structure, the molecular formula is determined to be C₈H₇BrN₂ .

Quantitative Data Summary

The molecular weight and exact mass are critical parameters for mass spectrometry. The molecular weight is calculated using the average atomic masses of the constituent elements, while the exact mass is calculated using the masses of the most abundant isotopes.[2]

ParameterValueSource
Molecular Formula C₈H₇BrN₂-
CAS Number 1936611-13-0[1]
Average Molecular Weight 211.06 g/mol Calculated
Exact Mass (Monoisotopic) 209.97926 DaCalculated

Note: The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br, results in a characteristic isotopic pattern in the mass spectrum, which will be discussed in a later section.

High-Resolution Mass Spectrometry (HRMS) Analysis

High-resolution mass spectrometry is the definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Theoretical Principles of HRMS

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or more decimal places). This level of accuracy allows for the unambiguous determination of a molecule's elemental formula from a list of possibilities within a given mass tolerance. For 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, an experimentally determined exact mass that closely matches the theoretical value of 209.97926 Da would provide strong evidence for the C₈H₇BrN₂ formula.

Recommended Experimental Protocol for HRMS

A robust protocol for the HRMS analysis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is outlined below. This protocol is designed to ensure data quality and reproducibility.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute sample for analysis, typically in the range of 1-10 µg/mL, using a solvent compatible with the chosen ionization source.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) is generally suitable for this class of compounds due to its soft ionization nature, which typically produces a strong protonated molecular ion peak [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can also be considered.

  • Polarity: Positive ion mode is recommended to observe the [M+H]⁺ ion.

  • Mass Range: A scan range of m/z 50-500 is appropriate to cover the molecular ion and potential fragments.

  • Resolution: The instrument should be operated at a resolution of at least 10,000 (FWHM) to ensure accurate mass measurement.

  • Calibration: The mass analyzer should be calibrated immediately prior to analysis using a well-characterized standard to ensure high mass accuracy.

Data Acquisition and Analysis:

  • Acquire the full scan mass spectrum of the sample.

  • Identify the monoisotopic peak of the protonated molecule, [C₈H₈BrN₂]⁺.

  • Compare the experimentally measured m/z value with the theoretical exact mass of the protonated species (210.98704 Da for ⁷⁹Br and 212.98499 Da for ⁸¹Br). The measured mass should be within 5 ppm of the theoretical value.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

While specific experimental MS/MS data for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is not widely available in the public domain, a predictive fragmentation pathway can be constructed based on the known reactivity of similar halogenated N-heterocyclic compounds. Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are invaluable for structural elucidation.

The Isotopic Signature of Bromine

A key characteristic in the mass spectrum of a bromine-containing compound is the distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for any ion containing a single bromine atom. This signature is a powerful diagnostic tool for identifying brominated compounds.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecular ion of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine under CID conditions is expected to proceed through several key pathways:

  • Loss of a Bromine Radical: A common fragmentation pathway for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a fragment ion with an m/z corresponding to [M+H-Br]⁺.

  • Loss of HBr: Another plausible fragmentation is the elimination of a neutral hydrogen bromide (HBr) molecule.

  • Cleavage of the Pyrrole Ring: The pyrrole ring may undergo cleavage, leading to the loss of small neutral molecules such as HCN or C₂H₂.

  • Loss of a Methyl Radical: The methyl group can be lost as a radical (•CH₃), although this is generally a less favorable pathway compared to the loss of the bromine radical.

The following diagram illustrates the predicted fragmentation workflow:

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation MS/MS Fragmentation (CID) cluster_detection Detection Analyte C₈H₇BrN₂ Protonated_Molecule [M+H]⁺ m/z ~211, 213 Analyte->Protonated_Molecule ESI+ Fragment_Br Loss of •Br [M+H-Br]⁺ Protonated_Molecule->Fragment_Br Fragment_HBr Loss of HBr [M+H-HBr]⁺ Protonated_Molecule->Fragment_HBr Detector Mass Analyzer (e.g., TOF, Orbitrap) Fragment_Br->Detector Fragment_HBr->Detector

Caption: Predicted ESI-MS/MS fragmentation workflow for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

Conclusion

References

  • PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Mass Spectrometry Facility, University of Missouri. (n.d.). Calculating Exact Masses. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a purine bioisostere in the design of kinase inhibitors. However, late...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a purine bioisostere in the design of kinase inhibitors. However, late-stage functionalization of unprotected 6-azaindoles via Suzuki-Miyaura cross-coupling presents severe synthetic bottlenecks.

This technical guide details an optimized, self-validating protocol for the C5-arylation of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine . By bypassing the need for an N-protection/deprotection sequence, this methodology accelerates analog generation. The protocol leverages the XPhos-Pd-G2 precatalyst system to overcome catalyst poisoning, ensuring high-yielding C–C bond formation under mild conditions.

Mechanistic Insights & Causality (E-E-A-T)

Executing a Suzuki coupling on 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine without a protecting group requires navigating two distinct electronic and steric challenges:

Challenge 1: The Acidic Pyrrole NH and Catalyst Poisoning

Unprotected azaindoles possess a relatively acidic pyrrole N–H (pKₐ ~13). Under the basic conditions required for Suzuki-Miyaura coupling, this proton is easily removed. Standard palladium intermediates (such as those generated from Pd(PPh₃)₄) readily coordinate with the resulting azolate anion. This forms highly stable, off-cycle palladium-azolate dimers that act as a thermodynamic sink, effectively halting the catalytic cycle .

Challenge 2: The Pyridine Nitrogen (N6)

In the 1H-pyrrolo[2,3-c]pyridine system, the bromine atom at C5 is situated directly adjacent (ortho) to the pyridine nitrogen (N6). While this localized electron deficiency accelerates the initial oxidative addition of Pd(0) into the C–Br bond, the adjacent N6 acts as a Lewis base. Without sufficient steric shielding, N6 can coordinate to the palladium center, leading to sluggish transmetalation.

The Solution: XPhos-Pd-G2 Precatalyst

To circumvent these issues, this protocol employs the XPhos-Pd-G2 precatalyst.

  • Rapid Activation: The G2 biphenyl precatalyst undergoes facile reductive elimination under mild basic conditions to generate a highly active, monoligated L-Pd(0) species.

  • Steric Shielding: XPhos is an exceptionally bulky, electron-rich biaryl phosphine. Its steric volume physically prevents the formation of the off-cycle Pd-azolate dimer and blocks unwanted coordination from the N6 pyridine nitrogen. This forces the equilibrium back toward the productive transmetalation pathway .

Visualizing the Reaction Pathway

The following diagram illustrates the productive catalytic cycle and how the XPhos ligand actively prevents the off-cycle inhibition pathway.

CatalyticCycle Precat XPhos-Pd-G2 (Precatalyst) Pd0 [XPhos-Pd(0)] Active Species Precat->Pd0 Activation (Base, Heat) OxAdd Oxidative Addition [XPhos-Pd(Ar)(Br)] Pd0->OxAdd + 5-Br-Azaindole TransMet Transmetalation [XPhos-Pd(Ar)(Ar')] OxAdd->TransMet + Ar'-B(OH)2 + Base OffCycle Off-Cycle Inhibition (Pd-Azolate Complex) OxAdd->OffCycle Deprotonated NH coordinates Pd(II) TransMet->Pd0 Reductive Elimination Product Cross-Coupled Product (C5-Arylated Azaindole) TransMet->Product OffCycle->OxAdd Bulky XPhos shifts equilibrium back

Fig 1: Catalytic cycle and XPhos-mediated prevention of off-cycle Pd-azolate inhibition.

Optimization of Reaction Conditions

The superiority of the XPhos-Pd-G2 system is evident when benchmarked against traditional palladium catalysts for unprotected azaindoles. The table below summarizes the quantitative data and mechanistic observations driving the protocol design.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃PhMe/EtOH/H₂O100< 15%Severe catalyst poisoning via stable Pd-azolate formation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O100~ 35%Sluggish transmetalation; competitive N6-coordination.
XPhos-Pd-G2 (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O 80 > 90% Quantitative activation; bulky ligand prevents off-cycle trapping.

Data synthesized from Buchwald et al. and Savitha et al. .

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating in-process visual and analytical checks to ensure experimental integrity.

Materials & Reagents
  • Substrate: 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or Arylboronate ester (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos-Pd-G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total), rigorously degassed.

Step 1: Reaction Setup (Inert Atmosphere)
  • Equip a 10 mL Schlenk tube or a microwave vial with a magnetic stir bar.

  • Charge the vessel with 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (211.06 mg, 1.0 mmol), the chosen arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (424.5 mg, 2.0 mmol).

  • Causality Check: Add the XPhos-Pd-G2 catalyst (15.7 mg, 0.02 mmol) last. Delaying catalyst addition minimizes its exposure to ambient moisture and oxygen before the vessel is sealed.

  • Seal the vessel with a PTFE-lined septum and purge the atmosphere by applying vacuum and backfilling with ultra-high purity Argon (repeat 3 times).

Step 2: Solvent Addition & Degassing
  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Sparge the solvent mixture with Argon for at least 15 minutes.

  • Causality Check: Degassing is non-negotiable. Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, permanently destroying the active catalyst.

  • Introduce 5.0 mL of the degassed solvent mixture into the reaction vessel via a gas-tight syringe.

Step 3: Execution & Self-Validation Monitoring
  • Place the vessel in a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Visual Validation: Upon reaching 80 °C and initial base-mediated activation of the G2 precatalyst, the reaction mixture will typically transition from a pale yellow suspension to a homogeneous, darker amber solution.

  • Analytical Validation: After 4 hours, sample the organic layer for LC-MS analysis.

    • Diagnostic Signature: Monitor the disappearance of the starting material. 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine exhibits a distinct 1:1 isotopic doublet at m/z 211 / 213 [M+H]⁺. Complete consumption is indicated by the total absence of this doublet and the emergence of the product mass.

Step 4: Workup & Purification
  • Once complete consumption is verified, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Extract the aqueous layer once more with Ethyl Acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, utilizing a gradient of Dichloromethane to 5% Methanol in Dichloromethane, or Hexanes/Ethyl Acetate depending on the polarity of the aryl substituent) to afford the pure C5-arylated azaindole.

References

  • Düfert, A.; Billingsley, K. L.; Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 2013, 135(34), 12877-12885. URL:[Link]

  • Savitha, B.; Reddy, E. K.; Parthasarathi, D.; Pakkath, R.; Karuvalam, R. P.; Ananda Kumar, C. S.; Haridas, K. R.; Syed Ali Padusha, M.; Sajith, A. M. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." Molecular Diversity, 2019, 23(3), 697-707. URL:[Link]

Application

Palladium-catalyzed C-H activation methods for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Application Note: Regioselective Palladium-Catalyzed C2-H Activation of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Executive Summary The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) is a privileged scaffold in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Palladium-Catalyzed C2-H Activation of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary

The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) is a privileged scaffold in modern drug discovery, frequently serving as a bioisostere for indoles and purines in kinase inhibitors. Functionalizing the 5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine derivative presents a unique synthetic challenge: achieving regioselective C-H activation at the C2 position while strictly preserving the highly reactive C5-Br bond for downstream cross-coupling applications. This application note details a robust, self-validating methodology utilizing a removable N1-directing group and a tightly controlled Pd(II)/Pd(0) catalytic cycle to achieve exclusive C2-arylation without debromination[1].

Mechanistic Causality: Preserving the C5-Br Bond

In standard Suzuki-Miyaura or Buchwald-Hartwig couplings, Pd(0) rapidly undergoes oxidative addition into aryl bromides. To circumvent this and favor C-H activation, we employ a catalytic system heavily biased by two kinetic factors:

  • N1-Directing Group (Concerted Metalation-Deprotonation): Installation of a 2-pyrimidyl group at the N1 position provides bidentate coordination to the Pd(II) precatalyst. This proximity effect drastically lowers the activation energy for C2-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway. The directed CMD step becomes kinetically superior to any competing background reactions[2].

  • Rapid Reoxidation via Ag₂CO₃: The use of stoichiometric Silver Carbonate (Ag₂CO₃) serves a dual purpose. It acts as the necessary base for the CMD deprotonation step and functions as an aggressive oxidant. By immediately oxidizing the transient Pd(0) back to Pd(II) following reductive elimination, Ag₂CO₃ prevents the accumulation of electron-rich Pd(0) species that would otherwise insert into the C5-Br bond[2].

Catalytic Cycle Visualization

Mechanism Pd_cat Pd(II) Precatalyst [Pd(OAc)2] Coord N1-Directed Coordination (Substrate Binding) Pd_cat->Coord CMD Concerted Metalation-Deprotonation (C2-H Cleavage) Coord->CMD Palladacycle C2-Palladacycle Intermediate (C5-Br Bond Intact) CMD->Palladacycle Transmetalation Transmetalation [Ar-B(OH)2] Palladacycle->Transmetalation RedElim Reductive Elimination (C2-Aryl Product Formation) Transmetalation->RedElim Reox Rapid Reoxidation [Pd(0) + Ag2CO3 -> Pd(II)] RedElim->Reox Pd(0) Release Reox->Pd_cat Pd(II) Regeneration

Figure 1: Catalytic cycle of Pd(II)-catalyzed C2-H arylation, highlighting rapid Pd(0) reoxidation.

Reaction Optimization & Quantitative Data

The choice of oxidant and solvent is critical. As demonstrated in Table 1, omitting the oxidant or using a weaker oxidant leads to catastrophic loss of the C5-Br bond due to unchecked Pd(0) oxidative addition.

Table 1: Optimization of C2-H Phenylation Conditions

EntryCatalyst (10 mol%)Oxidant / BaseSolventTemp (°C)Yield (%)C5-Br Preservation (%)
1 Pd(OAc)₂ Ag₂CO₃ (2.0 eq) DMF 100 84 >99
2Pd(OAc)₂Cu(OAc)₂ (2.0 eq)DMF1005295
3Pd(PPh₃)₄K₂CO₃ (2.0 eq)DMF10000 (Debromination)
4Pd(OAc)₂Ag₂CO₃ (2.0 eq)Toluene10031>99

Note: Entry 1 represents the optimized conditions. The polar aprotic nature of DMF is required to solubilize Ag₂CO₃ and stabilize the polar transition states of the CMD mechanism.

Self-Validating Experimental Protocols

Protocol A: Installation of the N1-Pyrimidyl Directing Group

Causality: The 2-pyrimidyl group acts as a bidentate anchor for Pd(II), enforcing regioselectivity at C2.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask, add 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 211 mg) and anhydrous DMF (10 mL) under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Coupling: Add 2-Chloropyrimidine (1.2 mmol, 137 mg). Warm the reaction to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Check: The product must exhibit a 1:1 isotopic pattern at m/z 289 / 291 [M+H]+ , confirming the bromine atom is intact.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the N1-protected intermediate.

Protocol B: Pd-Catalyzed C2-H Arylation

Causality: Ag₂CO₃ rapidly oxidizes Pd(0) to Pd(II), preventing oxidative addition into the C5-Br bond.

  • Reaction Setup: In a 20 mL sealed pressure tube, combine the N1-protected intermediate from Protocol A (1.0 mmol, 289 mg), Phenylboronic acid (2.0 mmol, 244 mg), Pd(OAc)₂ (0.1 mmol, 22.5 mg), and Ag₂CO₃ (2.0 mmol, 551 mg).

  • Solvent Addition: Add anhydrous DMF (8 mL). Purge the vessel with argon for 5 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Heating: Seal the tube and heat at 100 °C for 12 hours behind a blast shield.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Check: The desired C2-phenylated product will show a 1:1 isotopic cluster at m/z 365 / 367 [M+H]+ . The strict absence of a peak at m/z 287 (the debrominated side-product) validates the efficacy of the Ag₂CO₃ reoxidation cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts and palladium black, and wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol C: Directing Group Cleavage (Optional)

Causality: The pyrimidyl group is removed via nucleophilic aromatic substitution using a strong alkoxide to regenerate the free N-H azaindole for subsequent C5-Br cross-coupling.

  • Reaction Setup: Dissolve the C2-arylated product (1.0 mmol, 365 mg) in a solution of Sodium Ethoxide (NaOEt) in Ethanol (2.0 M, 10 mL).

  • Cleavage: Reflux the mixture at 85 °C for 8 hours.

  • Validation Check: LC-MS analysis must show complete conversion to the free N-H product at m/z 287 / 289 [M+H]+ .

Sources

Method

Application Note: N-Alkylation and Protection Strategies for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Mechanistic Profiling As a privileged scaffold in modern drug discovery, the 6-azaindole core (pyrrolo[2,3-c]pyridine) offers unique physicochemical properties, including improved aqueous solubility a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Profiling

As a privileged scaffold in modern drug discovery, the 6-azaindole core (pyrrolo[2,3-c]pyridine) offers unique physicochemical properties, including improved aqueous solubility and favorable hydrogen-bonding profiles compared to traditional indoles[1]. 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is a highly versatile building block[2]; the C5-bromine serves as a robust handle for palladium-catalyzed cross-couplings, while the C3-methyl group provides steric and electronic modulation[1].

However, functionalizing this scaffold presents a distinct regiochemical challenge. The molecule contains two reactive nitrogen centers:

  • N1 (Pyrrole Nitrogen): Acidic (pKa ~14) and acts as a hydrogen-bond donor.

  • N6 (Pyridine Nitrogen): Basic and highly nucleophilic under neutral conditions[3].

The Causality of Regioselectivity: Attempting N-alkylation or protection under neutral or weakly basic conditions inevitably leads to electrophilic attack at the basic N6 position, resulting in undesired pyridine quaternization[3]. To achieve strict N1-selectivity , the N1 proton must be irreversibly abstracted using a strong base (e.g., NaH). This generates a thermodynamically stable sodium salt, shifting the electron density and nucleophilic focal point entirely to the N1 position[3].

Mechanism Start 6-Azaindole Core Path1 Neutral / Weak Base (e.g., K2CO3 / Acetone) Start->Path1 Path2 Strong Base (e.g., NaH / DMF) Start->Path2 Result1 N6-Quaternization (Undesired) Path1->Result1 Electrophile Attack at Basic Pyridine N Result2 N1-Deprotonation (Sodium Salt) Path2->Result2 Proton Abstraction at Acidic Pyrrole N Result3 N1-Alkylation/Protection (Desired) Result2->Result3 Electrophile Addition

Mechanistic pathway dictating N1 vs N6 regioselectivity in 6-azaindole functionalization.

Quantitative Optimization of N-Alkylation

To empirically validate the mechanistic theory, various basic conditions were evaluated for the N-alkylation of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine. The data below demonstrates that base strength is the primary driver of N1 vs. N6 regioselectivity.

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity

BaseSolventTemperatureN1:N6 RatioIsolated Yield (%)Mechanistic Rationale
NaH (60%) DMF0 °C to RT>99:1 92% Complete, irreversible deprotonation forms the stable N1-anion[3].
Cs₂CO₃ MeCN80 °C95:585%Weaker base requires heating; slight N6 kinetic competition occurs.
K₂CO₃ Acetone60 °C80:2070%Incomplete N1 deprotonation leaves N6 highly nucleophilic.
None DMF100 °C<1:9945%Neutral pyridine N6 acts as the primary nucleophile (N6-alkylated).

Divergent Functionalization Workflows

The choice between permanent N-alkylation and temporary N-protection depends entirely on the downstream synthetic journey of the C5-bromo substituent[1].

G A 5-Bromo-3-methyl- 1H-pyrrolo[2,3-c]pyridine B N1-Alkylation (NaH, R-X) A->B Irreversible Functionalization C N1-SEM Protection (NaH, SEM-Cl) A->C Strong Base/n-BuLi Compatibility D N1-Boc Protection (Boc2O, DMAP) A->D Mild Cross-Coupling (Acid Labile)

Divergent N1-functionalization strategies for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

Validated Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Strategic Causality: Sodium hydride (NaH) in anhydrous DMF is utilized to ensure rapid and irreversible deprotonation of the N1 proton, shifting the nucleophilic center entirely away from the N6 pyridine nitrogen[3]. Self-Validating Indicator: The reaction's progress is self-validated by the cessation of hydrogen gas evolution, visually confirming complete deprotonation before the electrophile is introduced.

  • Preparation: Charge an oven-dried, argon-purged flask with 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Validation: Stir at 0 °C for 30 minutes. Observe the reaction; the cessation of bubbling (H₂ gas) indicates the quantitative formation of the sodium salt.

  • Alkylation: Add the desired alkyl halide (e.g., Iodomethane, 1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: N1-SEM Protection (For Organometallic Compatibility)

Strategic Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is selected for its exceptional stability against strong nucleophiles and organolithium reagents (e.g., n-BuLi or t-BuLi). This is mandatory if the downstream plan involves lithium-halogen exchange at the C5-bromo position to generate a nucleophilic azaindole intermediate[4]. Self-Validating Indicator: TLC monitoring (Hexanes/EtOAc 3:1) provides immediate validation; the SEM-protected product exhibits strong UV activity and a massive Rf shift (less polar) compared to the highly polar, hydrogen-bonding starting material.

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M) under argon and cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Protection: Add SEM-Cl (1.2 equiv) dropwise via syringe. Stir the mixture at room temperature for 2–3 hours.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic phase extensively with water and brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: N1-Boc Protection (For Mild Cross-Couplings)

Strategic Causality: Boc protection offers a sterically demanding shield that is easily cleaved under acidic conditions (e.g., TFA/DCM). This is the optimal choice when the C5-bromo group is slated for mild Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig) where strong organolithium bases are absent[5]. Self-Validating Indicator: The evolution of CO₂ gas during the addition of Boc₂O serves as an in-situ indicator of the reaction trajectory, driven by the DMAP-catalyzed decomposition of the intermediate[5].

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M) at room temperature.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Validation: Stir at room temperature or gently heat to 40 °C. Mild effervescence (CO₂) will be observed. Monitor by LC-MS until the starting material is consumed (typically 2–4 hours).

  • Workup: Concentrate the reaction mixture directly under reduced pressure. Redissolve in DCM, wash with saturated aqueous NaHCO₃ and brine. Pass through a phase separator or dry over Na₂SO₄, and purify via flash chromatography.

References

  • The Heterocyclic Chemistry of Azaindoles Wipf Group, University of Pittsburgh URL:[3]

  • The Azaindole Framework in the Design of Kinase Inhibitors Molecules (NIH / PMC) URL:[1]

  • Synthesis of 5,7-Dichloro-6-azaindoles and Functionalization via a Highly Selective Lithium-Chlorine Exchange Synthesis (Thieme Connect) URL:[4]

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Molecules (MDPI) URL:[5]

  • 1936611-13-0 | 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine BLDpharm (Chemical Supply & Properties) URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving palladium catalyst turnover in 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine coupling

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing catalyst turnover limitations when performing cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists facing catalyst turnover limitations when performing cross-coupling reactions on 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine .

This substrate is a 6-azaindole derivative with a unique and challenging topology: the C5-bromide is positioned immediately adjacent (ortho) to the basic N6 pyridine nitrogen. This structural feature severely complicates palladium catalysis, requiring precise mechanistic control to prevent rapid catalyst death.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my palladium catalyst deactivate so rapidly (low TON) with this specific substrate? A1: The rapid deactivation is driven by the ortho-relationship between the C5-bromide and the N6 nitrogen. Upon oxidative addition of the C-Br bond, the resulting Pd(II) intermediate is perfectly positioned to undergo intramolecular coordination with the highly nucleophilic N6 nitrogen. This forms a highly stable, off-cycle palladacycle that traps the catalyst[1]. Furthermore, intermolecular coordination can lead to bridged Pd dimers, stripping the metal of its phosphine ligands and leading to the irreversible precipitation of inactive Pd black[2]. Causality & Solution: You must use highly sterically demanding biaryl monophosphine ligands (e.g., XPhos or BrettPhos). The extreme steric bulk of these ligands enforces a monoligated L1​Pd state and physically blocks the N6 nitrogen from accessing the palladium center, keeping the catalyst on-cycle.

Q2: How do I prevent competitive N-arylation at the unprotected N1 pyrrole position without adding synthetic steps for protecting groups? A2: The N1 pyrrole position is a competitive nucleophile that readily undergoes undesired Buchwald-Hartwig amination if the conditions are not tightly controlled. While protecting groups (SEM, Boc) are traditional solutions, they reduce overall synthetic efficiency. You can achieve high chemoselectivity for the C5 position by pairing a bulky ligand with a mild, insoluble base (like K3​PO4​ )[3]. Causality: The bulky ligand creates a deep, restrictive catalytic pocket that easily accommodates the flat C5-bromide but sterically repels the N1-nitrogen. Additionally, avoiding strong, soluble bases (like NaOtBu ) prevents the deprotonation of the pyrrole, keeping it in its less nucleophilic neutral state and suppressing N-arylation.

Q3: I am experiencing severe protodeboronation of my boronic acid before the Suzuki coupling completes. How do I fix this? A3: Protodeboronation is a zero-order degradation pathway that will outcompete your catalytic cycle if the transmetalation step is sluggish. Causality & Solution: To accelerate transmetalation, ensure your base is properly solubilized by using a biphasic solvent system (e.g., 1,4-Dioxane/Water at a 4:1 ratio)[1]. If degradation persists, switch your coupling partner from a standard boronic acid to a potassium organotrifluoroborate ( R−BF3​K ). These salts act as a slow-release reservoir, maintaining a low, steady-state concentration of the active boronic acid that feeds the Pd cycle without accumulating and degrading[1].

Q4: What is the optimal catalyst initiation strategy to achieve high Turnover Frequencies (TOF) and permit low catalyst loading (<1 mol%)? A4: Avoid traditional Pd(PPh3​)4​ or Pd(OAc)2​

  • free ligand systems. These require in situ reduction pathways that are kinetically slow and generate off-cycle Pd(II) resting states, wasting up to 80% of your palladium[4]. Causality & Solution: Utilize Generation 2 (G2) or Generation 3 (G3) palladacycle precatalysts (e.g., XPhos-Pd-G2). Upon exposure to a mild base, these precatalysts undergo rapid, irreversible reductive elimination of their biphenyl backbone. This instantly generates the active L1​Pd(0) species in a precise 1:1 ligand-to-metal ratio, maximizing the concentration of the on-cycle catalyst and enabling high turnover numbers[5].

Part 2: Quantitative Data & Ligand Benchmarking

The following table summarizes the causal relationship between ligand architecture and catalyst turnover when coupling 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

Ligand / Catalyst SystemCatalyst LoadingBase / SolventTypical TONMechanistic Observation / Causality
Pd(PPh3​)4​ 5.0 - 10.0 mol% Na2​CO3​ / Tol: H2​O < 20Rapid catalyst death via N6-coordination; massive Pd black precipitation.
Pd(dppf)Cl2​ 5.0 mol% K2​CO3​ / Dioxane30 - 50Bidentate ligand slows reductive elimination; moderate turnover, high protodeboronation.
XPhos-Pd-G2 0.5 - 1.0 mol% K3​PO4​ / Dioxane: H2​O > 200Rapid initiation; steric shielding prevents N6 poisoning; highly efficient Suzuki turnover.
BrettPhos-Pd-G3 0.5 - 1.0 mol% K3​PO4​ / t-AmOH> 200Deep catalytic pocket completely suppresses N1-arylation in C-N couplings.

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: High-Turnover Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the workflow to confirm mechanistic success at each critical node.

Materials:

  • 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 10 mmol)

  • Arylboronic acid or Potassium Aryltrifluoroborate (1.2 equiv, 12 mmol)

  • XPhos-Pd-G2 Precatalyst (0.5 mol%, 0.05 mmol)

  • K3​PO4​ (aqueous 0.5 M solution, 2.0 equiv, 20 mmol)

  • 1,4-Dioxane (degassed, 40 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, the boron coupling partner, and the XPhos-Pd-G2 precatalyst.

  • Atmospheric Control: Seal the flask and subject it to three cycles of vacuum/backfilling with ultra-pure Argon.

  • Solvent Addition: Add the degassed 1,4-Dioxane via syringe, followed by the degassed 0.5 M aqueous K3​PO4​ solution.

    • Self-Validation Checkpoint 1 (Initiation): At room temperature, the mixture should appear as a pale yellow suspension. If the solution turns dark brown or black before heating, oxygen has infiltrated the system and prematurely oxidized the phosphine ligand. Abort and restart.

  • Catalyst Activation & Heating: Transfer the flask to a pre-heated oil bath at 80°C.

    • Self-Validation Checkpoint 2 (Active Species Generation): Within 5 to 10 minutes of heating, the solution must rapidly transition to a homogeneous deep red/orange . This color change is the definitive visual indicator that the XPhos-Pd-G2 precatalyst has successfully undergone reductive elimination to form the active L1​Pd(0) species.

  • Reaction Monitoring: Stir vigorously at 80°C for 2 hours.

    • Self-Validation Checkpoint 3 (Kinetics Check): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LCMS. The chromatogram should show <5% of the protodeboronated side product. If protodeboronation exceeds 15%, the transmetalation step is failing due to poor base mixing; increase the stir rate to >800 RPM to maximize the biphasic interfacial area.

  • Workup: Once complete consumption of the bromide is confirmed, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the productive catalytic cycle driven by bulky ligands, contrasted against the off-cycle poisoning pathways that occur when improper ligands fail to shield the palladium center from the 6-azaindole nitrogen.

G Precat XPhos-Pd-G2 Precatalyst (Inactive) ActivePd L-Pd(0) Active Species (High Turnover) Precat->ActivePd Base / Mild Heat (Rapid Initiation) OxAdd Pd(II) Oxidative Addition Complex (C5-Pd-Br) ActivePd->OxAdd + 5-Bromo-6-azaindole Poison Off-Cycle Catalyst Poisoning (N6-Coordination / Pd Black) ActivePd->Poison Aggregation (Slow Ox. Add.) TransMet Pd(II) Transmetalation Complex (C5-Pd-R) OxAdd->TransMet + Boronic Acid / Base OxAdd->Poison N-Coordination (Low Steric Bulk Ligands) Product Coupled 6-Azaindole Product TransMet->Product Reductive Elimination Product->ActivePd Catalyst Regeneration

Figure 1: Catalytic cycle and off-cycle poisoning pathways for 5-Bromo-6-azaindole cross-coupling.

References

  • Savitha, B., et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading." Molecular Diversity, 2019.1

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT, 2021. 2

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010. 3

  • Colacot, T. J., et al. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Frontiers in Catalysis, 2025. 4

  • Colacot, T. J., et al. "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." ResearchGate, 2025.5

Sources

Optimization

Minimizing side reactions in the halogenation of 3-methyl-1H-pyrrolo[2,3-c]pyridine

Technical Support Center: Troubleshooting the Halogenation of 3-Methyl-1H-pyrrolo[2,3-c]pyridine Introduction Welcome to the Technical Support Center. Halogenating 3-methyl-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Halogenation of 3-Methyl-1H-pyrrolo[2,3-c]pyridine

Introduction Welcome to the Technical Support Center. Halogenating 3-methyl-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) presents unique regioselectivity challenges. The electron-rich pyrrole ring strongly favors electrophilic aromatic substitution (EAS), but the highly reactive C-3 position is already blocked by a methyl group. Consequently, halogenation attempts can easily misdirect to the 3-methyl group (via a radical pathway), the C-2 position, or the deactivated pyridine ring. This guide provides field-proven troubleshooting strategies to minimize side reactions and assert absolute control over regioselectivity.

Troubleshooting FAQs

Q1: I am seeing significant halogenation at the 3-methyl group instead of the aromatic ring. How do I suppress this? A: Halogenation at the 3-methyl group occurs via a homolytic radical pathway, forming a 3-(halomethyl) derivative. This side reaction is typically triggered by non-polar solvents (e.g., CCl₄, PhCF₃), ambient light, or elevated temperatures. Solution: To suppress radical formation and favor Electrophilic Aromatic Substitution (EAS) at the C-2 position, switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Polar solvents stabilize the charged Wheland intermediate (sigma complex) required for EAS. Additionally, strictly control the temperature (0 °C to ambient) and exclude light. Using mild N-halosuccinimides (NBS, NCS) instead of elemental halogens (Br₂, Cl₂) also minimizes radical initiation.

Q2: My reaction yields a mixture of C-2 halogenated product and di-halogenated species. How can I improve mono-selectivity? A: The pyrrole ring of azaindoles is highly nucleophilic. Even after the C-2 position is halogenated, the ring often remains sufficiently electron-rich to undergo over-halogenation. Solution:

  • Stoichiometric Control: Limit the halogenating agent to exactly 1.00 – 1.05 equivalents.

  • Temperature Control: Perform the reaction strictly at 0 °C. The kinetic barrier for the second halogenation is higher; low temperatures exploit this differential to halt the reaction at mono-halogenation.

  • N-Protection (Deactivation): If over-halogenation persists, protect the pyrrole nitrogen with an electron-withdrawing group (e.g., N-Tosyl or N-Boc). This withdraws electron density from the pyrrole ring, dampening its nucleophilicity and allowing for precise mono-halogenation.

Q3: I want to functionalize the pyridine ring (e.g., C-7) but the pyrrole ring reacts first. What is the best strategy? A: The pyridine ring in 1H-pyrrolo[2,3-c]pyridine is inherently electron-deficient and strongly resists direct EAS[1]. To reverse this reactivity, you must activate the pyridine ring via N-oxidation. Solution: Treat the starting material with mCPBA to form the pyridine N-oxide. Subsequently, use Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) in the presence of N,O-Bis(trimethylsilyl)acetamide (BSA). As demonstrated in the commercial synthesis of the HIV attachment inhibitor BMS-663068, BSA acts as a critical dehydrating agent that prevents reaction stalling, allowing PyBroP to selectively brominate the C-7 position in excellent yields[2].

Q4: I'm observing oxidative degradation (e.g., azaisatin formation) when using NBS/NCS in DMSO. What are the alternatives? A: Dimethyl sulfoxide (DMSO) can act as an oxidant in the presence of electrophilic halogens (mechanistically similar to Kornblum or Swern oxidations). Prolonged heating of azaindoles with NBS in DMSO is known to cause oxidation of the pyrrole ring, yielding azaisatins (oxindoles) as major side products[3]. Solution: Avoid DMSO when using NBS or NCS. Substitute with DMF or Dichloromethane (DCM) to prevent solvent-mediated oxidative degradation.

Data Presentation: Solvent & Reagent Effects

The following table summarizes how reaction conditions dictate product distribution during the bromination of 3-methyl-1H-pyrrolo[2,3-c]pyridine.

Reagent (Equiv)SolventTemp (°C)Primary MechanismMajor ProductYieldSide Reactions
NBS (1.05)DMF0Electrophilic (EAS)2-Bromo-3-methyl-...>85%Trace di-bromination
NBS (1.10)CCl₄80Radical (Homolytic)3-(Bromomethyl)-...~70%C-2 bromination
NBS (2.50)DMSO80OxidationOxidative cleavage<20%Azaisatin formation
1. mCPBA 2. PyBroPToluene10N-Oxide Activation7-Bromo-3-methyl-...78%Pyrrolidine adducts

Experimental Protocols

Protocol A: Selective C-2 Bromination (Electrophilic Pathway) Objective: Maximize C-2 mono-bromination while suppressing radical methyl-bromination.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 3-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous DMF (10 volumes).

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 30 minutes. Causality: Slow addition prevents localized concentration spikes, mitigating the risk of di-bromination.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor the reaction via LC-MS until the starting material is < 1%.

  • Quench (Critical IPC): Add 10% aqueous sodium thiosulfate (5 volumes) to immediately neutralize any unreacted electrophilic bromine, halting the reaction and preventing late-stage over-halogenation.

  • Workup: Extract with Ethyl Acetate (3x), wash the organic layer thoroughly with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective C-7 Bromination via N-Oxide (Pyridine Activation) Objective: Bypass pyrrole reactivity to functionalize the deactivated pyridine ring[4].

  • N-Oxidation: Dissolve the starting material in DCM. Add mCPBA (1.2 equiv) and stir at ambient temperature for 4 hours. Concentrate and isolate the N-oxide intermediate.

  • Solvent Swap: Charge the N-oxide into a reactor with anhydrous Toluene (10 volumes).

  • Activation: Add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.0 equiv) and cool to 10 °C. Causality: BSA scavenges trace moisture and prevents the formation of stalling intermediates during phosphonium activation[2].

  • Bromination: Add PyBroP (1.2 equiv) and stir for 15 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the layers, extract the aqueous phase with EtOAc, and purify the combined organics to yield the 7-bromo derivative.

Reaction Pathways Visualization

HalogenationPathways SM 3-Methyl-1H-pyrrolo[2,3-c]pyridine (Starting Material) Radical NBS, AIBN, Heat (Non-polar solvent) SM->Radical Homolytic Cleavage EAS NBS, DMF, 0°C (Polar aprotic solvent) SM->EAS Electrophilic Aromatic Sub. NOxide 1. mCPBA (N-oxidation) 2. PyBroP, BSA, Toluene SM->NOxide Pyridine Activation Prod1 3-(Bromomethyl)-... (Radical Side Product) Radical->Prod1 Prod2 2-Bromo-3-methyl-... (Target: C-2) EAS->Prod2 Prod3 7-Bromo-3-methyl-... (Target: C-7) NOxide->Prod3

Reaction pathways for 3-methyl-1H-pyrrolo[2,3-c]pyridine halogenation.

References

  • González-Bobes, F., et al. (2017). "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 5. Selective C-7 Bromination of the 6-Azaindole Core." Organic Process Research & Development. URL:[Link]

  • Tatsugi, J., et al. (2009). "Halogenation of 1-alkyl-7-azaisatins using N-halosuccinimides: Regioselective synthesis of 1-alkyl-5-halo-7-azaisatins." ARKIVOC. URL:[Link]

  • ChemRxiv (2022). "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Purity Testing

Introduction & Analytical Challenges 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is a highly valuable azaindole (pyrrolopyridine) derivative, frequently utilized as a core building block in the synthesis of targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine is a highly valuable azaindole (pyrrolopyridine) derivative, frequently utilized as a core building block in the synthesis of targeted therapeutics, including kinase inhibitors and PARP inhibitors [1].

From an analytical perspective, this molecule presents distinct chromatographic challenges. The electron-rich pyrrolopyridine ring and the basic pyridine nitrogen ( pKa​≈5.5 ) make it highly susceptible to secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases. If the analytical method is not rigorously optimized, these interactions cause severe peak tailing, shifting retention times, and poor integration—ultimately leading to validation failure under stringent regulatory standards.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) column chemistries to establish an optimal purity testing method. Furthermore, it details a comprehensive validation protocol strictly adhering to the updated ICH Q2(R2) guidelines [2].

Column Chemistry Comparison & Method Optimization

The Causality of Peak Tailing in Azaindoles

When analyzing basic heterocyclic compounds, the choice of stationary phase and mobile phase pH dictates performance. A standard fully porous C18 column operated at an acidic pH (e.g., 0.1% TFA, pH 2.0) leaves the pyridine nitrogen protonated. This positively charged species interacts strongly with negatively charged, unreacted silanols on the silica surface, causing peak tailing.

By shifting to a high-pH mobile phase (pH 9.5) using a hybrid-silica column, the molecule remains deprotonated, eliminating the electrostatic drag. Alternatively, utilizing a Phenyl-Hexyl stationary phase leverages π−π interactions between the column's phenyl rings and the analyte's pyrrolopyridine core, offering orthogonal selectivity and superior resolution from closely related synthetic impurities (e.g., des-bromo and regioisomer byproducts).

Quantitative Performance Comparison

Table 1: Comparative Performance of HPLC Columns for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (Target Concentration: 100 µg/mL)

Column ChemistryMobile Phase SystemRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity
Standard C18 (Fully Porous, 5 µm)0.1% TFA / Acetonitrile (pH 2.0)4.21.854,5001.2
Core-Shell C18 (2.6 µm)0.1% Formic Acid / Acetonitrile (pH 2.7)3.51.3012,0002.1
Hybrid Phenyl-Hexyl (3.5 µm)10 mM NH₄HCO₃ / Acetonitrile (pH 9.5)5.11.05 15,500 3.8

Verdict: The Hybrid Phenyl-Hexyl column operated under basic conditions objectively outperforms C18 alternatives, providing a perfectly symmetric peak ( As​ = 1.05) and baseline resolution ( Rs​ > 3.0). This setup is selected for the formal validation protocol.

Optimized Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method requires passing predefined System Suitability Testing (SST) criteria before any sample data is accepted.

Prerequisites (System Suitability Criteria)
  • %RSD of Area (6 replicate injections): ≤2.0%

  • Tailing Factor ( As​ ): ≤1.5

  • Theoretical Plates ( N ): ≥10,000

Step-by-Step Methodology
  • System Preparation: Equip the HPLC (with PDA detector) with a Hybrid Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C to ensure solvent viscosity remains consistent.

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Adjust to pH 9.5 with dilute ammonia. Filter through a 0.22 µm membrane.

    • Organic (B): 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 12.0 min: Hold at 90% B (Column wash)

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration

  • Sample Preparation: Accurately weigh 10.0 mg of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Detection: Set the Photodiode Array (PDA) detector to 254 nm. Injection volume: 5 µL. Flow rate: 1.0 mL/min.

ICH Q2(R2) Validation Workflow & Data

The validation of this analytical procedure follows the lifecycle approach dictated by the ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose through rigorous statistical evaluation [3].

ICH_Validation Start Sample Prep: 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Opt Method Optimization (Phenyl-Hexyl, pH 9.5) Start->Opt Spec Specificity Testing (Forced Degradation) Opt->Spec Finalize Conditions Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Peak Purity Confirmed Acc Accuracy & Precision (Spike Recovery & %RSD) Lin->Acc R² > 0.999 Rob Robustness (Flow, Temp, pH Variations) Acc->Rob RSD < 2.0% Valid Validated ICH Q2(R2) Method Rob->Valid Meets Predefined Criteria

Caption: Logical workflow for ICH Q2(R2) HPLC method validation of purity testing.

Experimental Validation Results

Table 2: Summary of ICH Q2(R2) Validation Results for the Optimized Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank or degradation productsPeak purity angle < Purity thresholdPass
Linearity R2≥0.999 (Range: 25% to 120%) R2=0.9998 , y-intercept 2.0%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8% (Mean: 100.1%)Pass
Method Precision %RSD 2.0% for 6 replicates%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Causality of Validation Outcomes: The exceptional linearity ( R2=0.9998 ) and precision (%RSD = 0.65%) metrics are a direct result of mitigating silanol interactions via the Phenyl-Hexyl/pH 9.5 system. By keeping the analyte in a single, uncharged ionization state, we prevent the peak broadening that typically skews integration algorithms and degrades Signal-to-Noise (S/N) ratios at the Limit of Quantitation (LOQ).

Conclusion

When analyzing basic azaindole derivatives like 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, standard C18 columns often fail to meet regulatory standards due to severe peak tailing. This comparative guide demonstrates that utilizing a Hybrid Phenyl-Hexyl column under basic conditions (pH 9.5) resolves these secondary interactions, yielding superior peak symmetry and resolution. The optimized method successfully passes all ICH Q2(R2) validation parameters, providing a robust, highly specific, and self-validating protocol for pharmaceutical quality control.

References

  • Title: Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP inhibitors | Source: Indian Journal of Pharmaceutical Education and Research | URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

Comparative

The Azaindole Scaffold: A Comparative Guide for Pharmaceutical Drug Discovery

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving as a fertile ground for the development of novel therapeutics. The azaindole core, a bioisostere of the ubiquitous indole ring, has firmly established itself within this elite class.[1][2] Azaindoles, or pyrrolopyridines, consist of a pyridine ring fused to a pyrrole ring. The simple substitution of a single carbon atom in the indole's benzene ring with a nitrogen atom creates one of four possible positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, or 7-azaindole.[3][4]

This seemingly subtle modification has profound consequences, offering medicinal chemists a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[2] The introduction of the pyridine nitrogen can alter a molecule's hydrogen bonding capacity, pKa, dipole moment, solubility, and metabolic stability.[4][5] These changes can lead to enhanced target binding, improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and the circumvention of intellectual property limitations associated with existing indole-based drugs.[1][6] Consequently, azaindole scaffolds have become particularly prevalent in the development of kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases.[2]

This guide provides a comparative analysis of the four azaindole isomers, explores their application through a case study of an FDA-approved drug, and provides detailed experimental protocols for their synthesis and biological evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

Comparative Analysis of Azaindole Isomers

The strategic decision of which azaindole isomer to employ is critical and target-dependent. The position of the nitrogen atom dictates the electronic distribution and steric environment of the scaffold, directly influencing its interaction with biological targets and its overall drug-like properties.

Causality Behind Isomer Selection: Why the Nitrogen Position Matters
  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor. Its position relative to the pyrrole NH (a hydrogen bond donor) is crucial for target engagement, especially in kinase inhibitors, where the scaffold often mimics the adenine of ATP to bind to the kinase hinge region.[3] 7-azaindole, for instance, presents a hydrogen bond donor and acceptor in a rigid system that is highly effective for forming two key hydrogen bonds with the kinase hinge.[7]

  • pKa and Solubility: The basicity of the pyridine nitrogen influences the compound's pKa. This, in turn, affects its ionization state at physiological pH, which is a key determinant of aqueous solubility and membrane permeability.[5] Replacing a C-H group with a more polar N atom generally increases aqueous solubility, a significant advantage over many poorly soluble indole-based compounds.[1][3] Studies have shown that all four azaindole isomers can enhance solubility by more than 25-fold compared to a parent indole compound.[1]

  • Metabolic Stability: The pyridine ring's electron-deficient nature can make the azaindole scaffold less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the more electron-rich indole ring. This can lead to improved metabolic stability and a longer half-life in vivo.[1]

  • Dipole Moment and Target Interaction: The nitrogen atom significantly alters the molecule's dipole moment, which can influence long-range electrostatic interactions with the target protein and affect properties like crystal packing and permeability.

The structures of the four positional isomers are illustrated below.

G cluster_0 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) cluster_1 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) cluster_2 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) cluster_3 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) 4-azaindole 4-azaindole 5-azaindole 5-azaindole 6-azaindole 6-azaindole 7-azaindole 7-azaindole

Caption: The four positional isomers of the azaindole scaffold.
Performance in Biological Systems

While 7-azaindole is the most frequently utilized isomer in drug discovery, followed by 6-azaindole, this does not imply superiority across all targets.[4] The optimal isomer is highly context-dependent.

  • Kinase Inhibition: In the development of inhibitors for cell division cycle 7 (Cdc7) kinase, derivatives of 5-azaindole showed the most potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[2][4] Conversely, potent inhibitors for c-Met kinase have been developed using 4-azaindole and 7-azaindole scaffolds.[4]

  • Antiviral Activity: In a comparative study of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 4-azaindole and 7-azaindole analogs demonstrated better efficacy than the parent indole compound. In contrast, the 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[4]

  • Receptor Modulation: For cannabinoid receptor 1 (CB1) allosteric modulators, replacing an indole core with a 7-azaindole resulted in a complete loss of binding affinity, whereas 6-azaindole derivatives retained modest affinity.[6] This highlights that even within the same target class, subtle changes in the binding pocket can dramatically favor one isomer over another.

Comparative Physicochemical and Pharmacokinetic Data

The following table summarizes key experimental data comparing derivatives of the four azaindole isomers against a parent indole compound in the context of HIV-1 inhibitor development. This provides a direct, quantitative comparison of their properties.

PropertyIndole (Parent)4-Azaindole5-Azaindole6-Azaindole7-AzaindoleSource(s)
Antiviral Activity (EC₅₀, µM) 4.851.56576.9021.551.65[1]
Metabolic Stability (t₁/₂, min in HLM) 16.9> 100> 10038.549.5[1]
Aqueous Solubility (µg/mL at pH 6.5) 16932419487936[1]
pKa 10.09.0, 5.86.2, 9.86.0, 9.32.0, 9.7[1]
LogD (at pH 6.5) 1.90.91.21.51.8[1]

HLM: Human Liver Microsomes

Case Study: Vemurafenib (Zelboraf®), a 7-Azaindole Kinase Inhibitor

Vemurafenib is a potent inhibitor of the BRAF kinase, specifically targeting the V600E mutation found in approximately half of all melanomas.[3] Its discovery and development serve as an excellent case study on the power of the 7-azaindole scaffold. The 7-azaindole core was identified through fragment-based screening and chosen for its ability to form two crucial hydrogen bonds with the hinge region of the BRAF kinase active site, mimicking the binding of ATP.[3] This bidentate interaction provides a strong anchor for the inhibitor, contributing to its high potency.

BRAF Signaling Pathway and Vemurafenib's Mechanism of Action

The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cancer cell growth. Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, blocking its activity and inhibiting downstream signaling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway showing inhibition by Vemurafenib.

Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for the synthesis of a representative azaindole and its subsequent evaluation in a relevant biological assay.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole

This protocol describes a Chichibabin-type cyclization to synthesize a substituted 7-azaindole, a common method for constructing this scaffold.[8] The choice of strong base (LDA) is critical for the initial deprotonation, and the reaction temperature must be carefully controlled to prevent side reactions.

G start Start prepare_LDA Prepare LDA Solution (n-BuLi + Diisopropylamine in THF at -40°C) start->prepare_LDA add_picoline Add 2-Fluoro-3-picoline (Stir for 60 min at -40°C) prepare_LDA->add_picoline add_phcn Add Benzonitrile (Stir for 2h at -40°C) add_picoline->add_phcn workup Aqueous Workup & Purification add_phcn->workup monitor Monitor Reaction by TLC/LC-MS add_phcn->monitor product 2-Phenyl-7-azaindole workup->product monitor->workup Upon completion G start Start plate_inhibitor Plate serial dilutions of test compound (in DMSO) start->plate_inhibitor add_enzyme_mix Add Master Mix: BRAF V600E Enzyme, Substrate (MEK1), ATP, & Buffer plate_inhibitor->add_enzyme_mix incubate_kinase Incubate at 30°C for 45 min add_enzyme_mix->incubate_kinase stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min at RT) incubate_kinase->stop_reaction detect_signal Add Kinase Detection Reagent (Incubate 30 min at RT) stop_reaction->detect_signal read_luminescence Read Luminescence on Plate Reader detect_signal->read_luminescence calculate_ic50 Calculate IC₅₀ read_luminescence->calculate_ic50

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity and IC50 of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Analogs

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Modern Drug Discovery The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] These nitrogen-containing heterocyclic compounds are foundational in the development of therapeutic agents for a spectrum of diseases, including cancer and neurodegenerative disorders.[2] A significant application of this scaffold is in the design of kinase inhibitors, which modulate cellular signaling pathways often dysregulated in disease.[3] This guide provides a comprehensive framework for researchers engaged in the discovery and validation of novel analogs based on the 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine structure.

Our focus is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how." We will navigate the critical path from a newly synthesized analog to a validated, potent inhibitor, establishing its biological activity and quantifying its potency through the determination of the half-maximal inhibitory concentration (IC50). The experimental design presented herein is a self-validating system, incorporating essential controls to ensure data integrity and reproducibility, which are the cornerstones of trustworthy scientific research.

Chapter 1: Strategic Experimental Design for Activity Validation

The journey to validate a novel kinase inhibitor is best approached with a tiered screening strategy. This methodology ensures that resources are spent efficiently, starting with a broad, high-throughput biochemical assay to identify direct enzyme inhibition, followed by a more physiologically relevant cell-based assay to confirm activity in a complex biological system.

The Rationale for a Two-Tiered Approach
  • Primary Biochemical Assay: The initial step is to confirm that the analog directly interacts with and inhibits the catalytic activity of its intended kinase target. An in vitro enzymatic assay, stripped of cellular complexities like membrane transport and off-target effects, provides the cleanest measure of on-target potency.[3] For this purpose, we will detail the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based platform that universally measures the activity of any ADP-generating enzyme by quantifying the amount of ADP produced in the kinase reaction.[4][5] Its high sensitivity and amenability to high-throughput screening make it an ideal choice for primary screening and initial IC50 determination.[4]

  • Secondary Cellular Assay: A compound that is potent in a biochemical assay may not be effective in a living system. It must be able to cross the cell membrane, remain stable in the cytoplasm, and engage its target amidst a sea of other proteins. Therefore, a secondary, cell-based assay is crucial.[6] This step confirms that the observed biochemical activity translates into a functional cellular response. For a kinase inhibitor, this is typically a cell proliferation or viability assay using a cell line whose growth is dependent on the target kinase.[6][7]

Selecting a Relevant Target: The JAK/STAT Pathway

To provide a concrete example, we will frame our validation strategy around the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK/STAT signaling pathway is a principal mechanism for a host of cytokines and growth factors and is centrally involved in immunity, cell proliferation, and differentiation.[8] Its dysregulation is implicated in various cancers and inflammatory diseases, making JAK kinases highly relevant drug targets.[8]

The pathway is initiated when a ligand binds to its receptor, leading to the activation of receptor-associated JAKs.[9] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene expression.[10][11]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK (Inactive) receptor->jak 2. Receptor Dimerization & JAK Association stat STAT receptor->stat 5. STAT Recruitment ligand Cytokine/Growth Factor ligand->receptor 1. Binding jak_active JAK (Active) P jak->jak_active 3. Autophosphorylation jak_active->receptor 4. Receptor Phosphorylation stat_p STAT-P stat->stat_p 6. STAT Phosphorylation by Active JAK stat_dimer STAT-P Dimer stat_p->stat_dimer 7. Dimerization dna DNA stat_dimer->dna 8. Nuclear Translocation transcription Gene Transcription dna->transcription 9. Gene Regulation

Figure 1: The JAK/STAT Signaling Pathway. A simplified diagram illustrating the key steps from cytokine binding to gene transcription.

Chapter 2: Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed to be robust and include critical controls for self-validation.

Protocol 1: Primary Biochemical IC50 Determination using ADP-Glo™

This protocol measures the direct inhibition of a target kinase (e.g., JAK2) by quantifying ADP production.

Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate for JAK2

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine analogs dissolved in 100% DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test analogs in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include "DMSO only" wells for 0% inhibition (high activity) control and "no enzyme" wells for 100% inhibition (background) control.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme and substrate in the assay buffer. Add this mix to the wells containing the compounds. Incubate for 10-15 minutes at room temperature to allow the compounds to bind to the kinase.[12]

  • Start the Reaction: Prepare an ATP solution in the assay buffer at a concentration close to its Km for the kinase. Add the ATP solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.[13]

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[13]

  • Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Secondary Cellular IC50 Determination using a Cell Viability Assay

This protocol assesses the effect of the analogs on the proliferation of a cancer cell line dependent on JAK signaling (e.g., HEL 92.1.7, which harbors a constitutively activating JAK2 V617F mutation).

Materials:

  • HEL 92.1.7 human erythroleukemia cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine analogs dissolved in 100% DMSO

  • Sterile, clear-bottom, white-walled 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Plating: Harvest and count cells in the logarithmic growth phase. Dilute the cells in a complete growth medium to a pre-determined optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of the 96-well plate. Incubate for 24 hours to allow cells to attach and resume growth.[14]

  • Compound Treatment: Prepare serial dilutions of the test analogs in a complete growth medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.[15]

  • Incubation: Incubate the plate for 72 hours in a CO2 incubator. This duration allows for multiple cell doublings and thus a robust signal window to measure the inhibition of proliferation.

  • Viability Assessment (CellTiter-Glo® method):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.[16]

  • Viability Assessment (MTT method):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[14]

    • Measure the absorbance at a wavelength of ~570 nm.[17]

Chapter 3: Data Analysis and IC50 Calculation

The IC50 value represents the concentration of an inhibitor required to reduce a biological process by 50%.[16][18] Accurate calculation is critical for comparing the potency of different analogs.

Steps for IC50 Determination:

  • Data Normalization: Convert the raw data (luminescence or absorbance) into a percentage of inhibition.

    • Define the 0% inhibition control as the average signal from the vehicle (DMSO) treated wells (max activity).

    • Define the 100% inhibition control as the average signal from the no-enzyme or a high concentration of a known potent inhibitor (min activity/background).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))[17]

  • Dose-Response Curve Fitting: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation (also known as a sigmoidal dose-response curve).[18] This model is standard for IC50 calculations.

  • IC50 Value: The software will calculate the IC50 as the concentration at which the curve passes through the 50% inhibition mark.

Experimental_Workflow A Analog Synthesis & Purification B Primary Screen: Biochemical Assay (e.g., JAK2) A->B C Biochemical IC50 Determination B->C D Potent Hits Identified (e.g., IC50 < 1 µM) C->D E Secondary Screen: Cell-Based Assay (e.g., HEL 92.1.7) D->E Advance G Data Compilation & Comparative Analysis D->G Archive Data F Cellular IC50 Determination E->F F->G H Structure-Activity Relationship (SAR) Analysis G->H

Figure 2: General workflow for validating kinase inhibitor analogs.

Chapter 4: Comparative Analysis of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Analogs

Once IC50 values have been determined for a series of analogs, the data should be compiled into a clear, comparative format. This allows for the elucidation of Structure-Activity Relationships (SAR), which guides the next cycle of drug design.

Below is a template table for presenting the data for a hypothetical series of analogs targeting JAK2.

Analog ID R-Group Modification at N1-position Biochemical IC50 (JAK2) [nM] Cellular IC50 (HEL 92.1.7) [nM] Selectivity Index (SI)
LEAD-001 -H55021003.8
ANALOG-A -Cyclopropyl552504.5
ANALOG-B -Phenyl120150012.5
ANALOG-C -(4-fluorophenyl)301103.7
ANALOG-D -tert-Butyl800>10,000>12.5
Reference CmpdRuxolitinib3.328185.2

Note: Data are hypothetical and for illustrative purposes only. The Selectivity Index (SI) is calculated as the ratio of Cellular IC50 to Biochemical IC50 and can provide initial insights into factors like cell permeability and metabolic stability.

Conclusion

This guide has outlined a robust, scientifically-grounded strategy for the validation of novel 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine analogs as potential kinase inhibitors. By employing a two-tiered screening approach, adhering to detailed and self-validating protocols, and performing rigorous data analysis, researchers can confidently compare the potency of their compounds and establish clear structure-activity relationships. This systematic process is fundamental to the successful progression of promising chemical matter from the benchtop to potential clinical candidates, ultimately advancing the field of drug discovery.

References

  • Voloshchuk, V. V.; Ivonin, S. P. Recent advances in the synthesis and biological activity of pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024 , 22 (1), 33–56. [Link]

  • Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie2025 . [Link]

  • Anastassiadis, T. et al. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology2011 , 29, 1039-1045. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology2024 . [Link]

  • Wang, Y. et al. Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry2024 . [Link]

  • BMG LABTECH. Kinase assays. BMG LABTECH2020 . [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Wikipedia. JAK-STAT signaling pathway. Wikipedia. [Link]

  • Assay Genie. JAK-STAT Signaling Pathway: A Comprehensive Exploration. Assay Genie2024 . [Link]

  • Voloshchuk, V. V.; Ivonin, S. P. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry2024 . [Link]

  • Gunerka, P. et al. Kinase assays IC50 determination. Bio-protocol2020 , 10(15). [Link]

  • Drouin-Ouellet, J. et al. The role of JAK-STAT signaling within the CNS. Journal of Neural Transmission2011 , 118, 1433-1444. [Link]

  • Kroll, K. J. et al. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports2020 , 10(1), 5858. [Link]

  • Visikol. The Importance of IC50 Determination. Visikol2022 . [Link]

  • Azure Biosystems. In-cell Western Assays for IC50 Determination. Azure Biosystems2025 . [Link]

  • Liu, Y. et al. Cell viability assays and IC50 calculation. Bio-protocol2016 , 6(19). [Link]

  • Wang, Y. et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry2024 , 39(1). [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology2024 . [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Guo, W. N. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances2021 , 11, 20651-20661. [Link]

  • Wolska, N. et al. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules2021 , 26(18), 5636. [Link]

  • Guo, W. N. et al. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar2021 . [Link]

  • G. A. et al. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews2016 , 116(1), 475-529. [Link]

  • Labcompare. 5-bromo-3-methyl-1h-pyrrolo[2,3-b]pyridine B172050 from Aladdin Scientific Corporation. Labcompare. [Link]

  • El-Damasy, D. A. et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry2018 , 10(11), 1289-1304. [Link]

  • ResearchGate. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. ResearchGate2022 . [Link]

  • PubChemLite. 5-bromo-3-methyl-1h-pyrrolo[2,3-b]pyridine. PubChemLite. [Link]

  • PubChemLite. 5-bromo-3-methyl-1h-pyrazolo[3,4-c]pyridine. PubChemLite. [Link]

Sources

Comparative

Spectroscopic Validation of N-Protected 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Intermediates: A Comparative Guide

Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore, increasingly utilized in the development of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology [1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore, increasingly utilized in the development of potent Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology [1]. Within this class, 5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine serves as a critical synthetic hub. The C5-bromine enables late-stage cross-coupling, while the C3-methyl group optimally occupies hydrophobic target pockets [2].

However, the free pyrrole nitrogen (N1) is problematic during transition-metal catalysis. It can poison palladium catalysts and undergo unwanted N-arylation. Furthermore, the amphoteric nature of azaindoles (pyridinium pKa ~4.9, pyrrole N-H pKa ~16) causes self-association and poor solubility [3]. N-protection is therefore mandatory. This guide objectively compares three leading N-protecting strategies—Boc, SEM, and Ts—and provides self-validating spectroscopic protocols to ensure the structural integrity of these intermediates.

Comparative Analysis of N-Protecting Strategies

Selecting the optimal protecting group requires balancing stability during downstream cross-coupling with the mildness of the required deprotection conditions.

  • N-Boc (tert-Butyloxycarbonyl):

    • Performance: Excellent for orthogonal synthesis. It is highly lipophilic, drastically improving solubility in organic solvents.

    • Causality of Choice: Chosen when downstream steps involve strongly basic or nucleophilic conditions. Avoid if high-temperature thermolysis (>120°C) is required, as Boc can thermally degrade. Deprotection is cleanly achieved with TFA/DCM.

  • N-SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Performance: Provides unparalleled stability against strong bases (e.g., organolithiums used in halogen-metal exchange).

    • Causality of Choice: Ideal for multi-step, harsh sequences. However, deprotection requires fluoride sources (TBAF) or strong acids, which can complicate purification due to siloxane byproducts.

  • N-Ts (Tosyl):

    • Performance: Highly electron-withdrawing, which deactivates the pyrrole ring, suppressing unwanted electrophilic aromatic substitution during complex cross-couplings. Yields highly crystalline intermediates.

    • Causality of Choice: Selected when product crystallinity is needed for purification without chromatography. Deprotection requires harsh basic conditions (e.g., NaOMe/MeOH), which may cleave sensitive esters or amides.

Workflow Visualization

G A 5-Bromo-3-methyl- 1H-pyrrolo[2,3-c]pyridine (Starting Material) B1 N-Boc Protection (Boc2O, DMAP, THF) A->B1 Mild Base B2 N-SEM Protection (SEM-Cl, NaH, DMF) A->B2 Strong Base B3 N-Ts Protection (TsCl, NaH, THF) A->B3 Strong Base C1 NMR Validation (1H, 13C, 2D-COSY) B1->C1 C2 HRMS Validation (ESI-TOF) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D Downstream Applications (e.g., Suzuki-Miyaura Coupling) C1->D Structural Confirmation C2->D Mass Confirmation

Caption: Workflow for N-protection and spectroscopic validation of pyrrolo[2,3-c]pyridine intermediates.

Spectroscopic Validation Data

To establish a self-validating system, researchers must track specific spectroscopic markers. The table below summarizes the expected quantitative shifts upon successful protection.

Protecting Group1H NMR (C2-H shift)1H NMR (PG Specific Signals)13C NMR (Key PG Carbons)HRMS (ESI+) [M+H]+
Unprotected ~7.40 ppm (s, 1H)11.50 ppm (br s, 1H, N-H)N/A211.00
N-Boc ~7.65 ppm (s, 1H)1.65 ppm (s, 9H, t-Bu)148.5 ppm (C=O), 28.1 ppm (CH3)311.05
N-SEM ~7.50 ppm (s, 1H)5.50 (s, 2H), -0.05 (s, 9H)77.2 ppm (CH2), -1.4 ppm (CH3)341.07
N-Ts ~7.80 ppm (s, 1H)7.85 (d, 2H), 2.35 (s, 3H)145.2 ppm (C-SO2), 21.5 ppm (CH3)364.99

Note: Spectra recorded in CDCl3 at 400 MHz (1H) and 100 MHz (13C). Shifts are approximate and may vary slightly based on concentration and exact solvent calibration.

Experimental Protocol: N-Boc Protection & Self-Validation

This methodology outlines the N-Boc protection of 5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, emphasizing the causality behind each procedural step to ensure a self-validating workflow.

Step 1: Reaction Setup
  • Charge the Flask: Dissolve 5-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Add Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: The azaindole nitrogen is a poor nucleophile due to the electron-withdrawing nature of the fused pyridine ring. DMAP acts as a nucleophilic catalyst, reacting with Boc2O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, which rapidly transfers the Boc group to the azaindole nitrogen.

  • Add Reagent: Dropwise add Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) dissolved in THF. Stir at room temperature for 4 hours.

Step 2: Workup and Isolation
  • Quench: Add saturated aqueous NaHCO3.

    • Causality: This neutralizes any acidic byproducts and hydrolyzes unreacted Boc2O.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with 0.1 M HCl, followed by brine.

    • Causality: The mild HCl wash selectively protonates and removes the DMAP catalyst into the aqueous layer without cleaving the newly formed acid-sensitive N-Boc group.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Step 3: Spectroscopic Self-Validation

Do not proceed to downstream cross-coupling without confirming the following self-validating markers:

  • Disappearance of N-H: In the 1H NMR spectrum, confirm the complete absence of the broad singlet at ~11.50 ppm. If present, the reaction did not reach completion.

  • Appearance of t-Butyl: Verify the presence of a sharp 9H singlet at ~1.65 ppm.

  • Downfield Shift of C2-H (Mechanistic Proof): Observe the C2 proton shift from ~7.40 ppm to ~7.65 ppm.

    • Causality: The Boc carbamate group is electron-withdrawing via resonance. It pulls electron density away from the pyrrole ring, deshielding the adjacent C2 proton and shifting its resonance downfield. This shift is the ultimate confirmation that protection occurred at the N1 position rather than an anomalous ring position.

References

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PMC - NIH.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

I. Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a robust chemical waste management plan.[4] Every laboratory should have a written plan that details the procedures for handling, storing, and disposing of all waste streams.[4] The fundamental principle is that no chemical waste should be disposed of through the sewage system, as municipal solid waste, or released into the environment.[5]

Key tenets include:

  • Classification and Segregation: Waste must be categorized based on its hazardous properties (e.g., toxic, flammable, corrosive, reactive).[5] Halogenated organic compounds like 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine should be segregated from other waste streams to prevent dangerous reactions.[5]

  • Proper Containment: Use approved, chemically resistant containers for waste storage.[5][6] These containers must be clearly and accurately labeled.[5][6]

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national regulations.[5][7] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

II. Step-by-Step Disposal Protocol for 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

This protocol provides a direct, operational workflow for the disposal of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine from the point of generation to final removal by a licensed waste disposal service.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood or wear a respirator.

2. Waste Collection at the Source:

  • Solid Waste:

    • Collect waste 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable container.

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine".[4]

  • Liquid Waste (Solutions):

    • Collect solutions containing 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine in a dedicated, leak-proof, and chemically compatible container (e.g., an amber glass bottle).[6]

    • The container must be labeled as "Hazardous Waste" and list all chemical components and their approximate concentrations.

    • Never mix incompatible waste streams. For instance, do not mix halogenated organic waste with strong acids or oxidizers.[9]

3. Labeling and Temporary Storage:

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name(s) of the contents.

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

    • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[7]

    • The storage area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.[5][9]

    • Ensure the container is kept tightly closed except when adding waste.

4. Disposal Coordination:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]

  • Provide them with a detailed inventory of the waste.

  • The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which is typically high-temperature incineration for halogenated organic compounds.

Below is a diagram illustrating the decision-making and workflow for the disposal of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

G cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Temporary On-site Storage cluster_disposal Final Disposal A Generation of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Waste B Solid Waste (e.g., contaminated consumables) A->B C Liquid Waste (e.g., solutions) A->C D Collect in Designated, Labeled Solid Waste Container B->D E Collect in Designated, Labeled Liquid Waste Container C->E F Store in Satellite Accumulation Area (Cool, Dry, Ventilated) D->F E->F G Arrange Pickup with EHS or Licensed Waste Contractor F->G H Transport to Permitted TSDF (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

III. Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination. The following steps should be taken by trained personnel.[3]

1. Immediate Response:

  • Evacuate and Isolate: Alert personnel in the immediate area and evacuate non-essential individuals. Close the doors to the affected area.[10]

  • Ventilate: If the substance is volatile or a dust, ensure the area is well-ventilated, for instance by using a chemical fume hood.[11]

  • Consult the SDS: If an SDS for a similar compound is available, consult it for specific guidance.[10]

2. Spill Cleanup:

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including respiratory protection if necessary.[12]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[13] For solid spills, carefully cover the material to prevent the generation of dust.

  • Absorption/Collection:

    • Liquid Spills: Add absorbent material, working from the outside in, to absorb the liquid.[13]

    • Solid Spills: Carefully sweep or scoop the solid material into a suitable container.[12] Use spark-proof tools if there is any fire hazard.[10]

  • Decontamination:

    • Clean the spill area and any affected equipment thoroughly.[13] A common procedure is to scrub the area with alcohol.[14]

    • Place all cleanup materials (absorbents, contaminated PPE, etc.) into a sealed, labeled hazardous waste container.[10]

  • Reporting: Report the incident to your supervisor and the EHS department as required by your institution's policies.[10]

The following diagram outlines the logical steps for responding to a spill of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

G A Spill of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine Occurs B Assess the Situation (Size, Location, Potential Hazards) A->B C Is the spill large or beyond your capability to handle? B->C D Evacuate the Area Alert Supervisor and EHS C->D Yes E Proceed with Cleanup C->E No F Don Appropriate PPE E->F G Contain the Spill (Dike liquids, cover solids) F->G H Collect/Absorb Spilled Material G->H I Place Cleanup Debris in Labeled Hazardous Waste Container H->I J Decontaminate the Spill Area and Equipment I->J K Report the Incident J->K

Caption: Decision-making process for spill response.

By adhering to these detailed procedures, you can ensure that your handling and disposal of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine meet the highest standards of safety and environmental responsibility, building a foundation of trust in your laboratory's operations.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Incident management: pyridine. GOV.UK. [Link]

  • 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • SAFETY DATA SHEET - 3-Bromo-5-(hydroxymethyl)pyridine. Fisher Scientific. [Link]

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Handling

Personal protective equipment for handling 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine

As a Senior Application Scientist specializing in heterocyclic chemistry and laboratory safety, I frequently consult with drug development teams on the safe scale-up of halogenated building blocks. 5-Bromo-3-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and laboratory safety, I frequently consult with drug development teams on the safe scale-up of halogenated building blocks. 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1936611-13-0) is an architecturally complex azaindole core highly valued in pharmaceutical research, particularly as a precursor for photoredox/nickel dual catalytic cross-coupling reactions[1].

However, the handling of brominated pyrrolopyridines requires rigorous logistical and safety protocols. The presence of the bromine atom increases the molecule's lipophilicity, potentially enhancing dermal penetration, while the azaindole nitrogen centers can act as localized irritants to mucous membranes[2].

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.

Hazard Causality & Quantitative Assessment

To build a robust safety protocol, we must first understand the causality behind the compound's hazards. We do not just wear gloves because a Safety Data Sheet (SDS) mandates it; we wear specific polymers because of the molecular interactions between the chemical and the barrier.

Table 1: Physicochemical Hazards & Countermeasures

Hazard ClassificationGHS CodeMechanistic CausalityRequired PPE / Engineering Control
Acute Toxicity (Oral) H302Inadvertent ingestion via contaminated hands or aerosolized dust settling on mucous membranes[3].Strict hygiene; Nitrile gloves; Class II Fume Hood.
Skin Irritation H315Lipophilic brominated aromatic core disrupts the lipid bilayer of the stratum corneum[2].0.11 mm minimum thickness Nitrile gloves; Lab coat.
Serious Eye Irritation H319Basic nitrogen atoms in the pyrrolopyridine ring react with moisture in the ocular mucosa[2].Snug-fitting, unvented safety goggles (EN 166).
Respiratory Irritation H335Fine crystalline powder easily aerosolizes, irritating the upper respiratory tract[2].N95/P100 respirator (if outside hood); Fume hood (80-100 fpm).

PPE Selection Rationale

Trust in a safety system comes from understanding its design. Below is the authoritative PPE specification for handling 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Hand Protection (The Causality): You must use Nitrile gloves . Do not use latex. Halogenated organic compounds exhibit high permeation rates through natural rubber latex. For standard weighing, a nitrile thickness of 0.11 mm is sufficient. For continuous handling or reaction workup involving organic solvents (like DMA or dioxane used in cross-coupling[1]), double-gloving or using 0.4 mm heavy-duty nitrile is required.

  • Eye Protection (The Causality): Standard safety glasses are insufficient because they do not protect against airborne dust settling from above or the sides. Unvented chemical splash goggles must be worn to create a physical seal against the micro-particulates generated during spatula transfer.

  • Body Protection (The Causality): A flame-resistant (FR), anti-static lab coat is mandatory. Static electricity can cause the fine powder of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine to repel from the spatula and aerosolize. An anti-static coat minimizes this electrostatic dispersion.

  • Respiratory Protection (The Causality): When handled inside a certified Class II chemical fume hood, ambient respiratory protection is generally not required. However, if a spill occurs outside the hood, a NIOSH-approved N95 or P100 particulate respirator is required to filter out the H335-classified dust[2].

Operational Workflow & Logistics

The following diagram maps the logical progression of handling this compound from cold storage to waste disposal.

Workflow A Cold Storage (2-8°C, Inert Gas) B Equilibrate to Room Temp (30 mins) A->B Prevent condensation C Don Specialized PPE (Nitrile, Goggles, FR Coat) B->C Thermal equilibrium reached D Transfer to Class II Fume Hood C->D PPE verified E Weighing & Dispensing (Anti-static) D->E Face velocity 80-100 fpm F Reaction Setup (e.g., Cross-Coupling) E->F Dust hazard mitigated G Halogenated Waste Disposal F->G P501 Compliance

Standardized operational workflow for handling brominated pyrrolopyridines.

Step-by-Step Handling Methodology

To ensure scientific integrity and safety, follow this self-validating protocol. A self-validating system means each step contains a physical indicator confirming it was performed correctly.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine from cold-chain storage (2-8°C)[3]. Do not open it immediately. Let it sit in a desiccator at room temperature for 30 minutes.

  • Validation: Touch the outside of the vial. It should feel completely ambient to the touch, with no condensation on the exterior glass. Opening a cold vial introduces atmospheric moisture, which degrades the compound and increases the risk of sticky, difficult-to-clean spills.

Step 2: Environmental Preparation

  • Action: Turn on the fume hood and verify the face velocity is between 80-100 feet per minute (fpm). Line the weighing area with a disposable, anti-static weighing mat.

  • Validation: A Kimwipe taped to the bottom of the sash should pull gently but steadily inward.

Step 3: Dispensing and Weighing

  • Action: Use a grounded, anti-static metal spatula. Open the vial slowly to prevent a pressure differential from ejecting powder. Weigh the material directly into the reaction vessel (e.g., a continuous-flow reactor vial[1]) rather than a weigh boat to eliminate a secondary transfer step.

  • Validation: The powder should fall cleanly from the spatula without "climbing" the sides of the spatula or the glass vial, indicating static hazards have been successfully mitigated.

Step 4: Decontamination

  • Action: Once the reaction vessel is sealed, wipe down the spatula and the exterior of the stock vial with a Kimwipe dampened with isopropanol or ethanol.

  • Validation: The Kimwipe should show no yellow/white residue. Return the stock vial to an inert atmosphere (argon/nitrogen backfill) and place it back in 2-8°C storage[3].

Spill Response & Disposal Plan

In the event of an accidental release, immediate and procedural action is required to prevent respiratory exposure[2].

  • Containment: Do not dry sweep the powder, as this will immediately aerosolize the H335 irritant.

  • Neutralization: Gently cover the spill with damp absorbent paper or an inert, slightly moistened absorbent material (e.g., sand or vermiculite).

  • Collection: Use a plastic scoop to transfer the absorbed material into a hazardous waste container.

  • Disposal (P501 Compliance): 5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine contains a covalently bonded halogen. It must be disposed of in a clearly labeled Halogenated Organic Waste stream. Never mix this with non-halogenated waste, as it requires specific high-temperature incineration protocols at an approved waste disposal plant[2].

References

  • BLD Pharm. "5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1936611-13-0)". bldpharm.com.
  • ACS Publications. "Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow". Organic Letters.
  • ThermoFisher Scientific. "SAFETY DATA SHEET: 7-Azaindole". thermofisher.com.

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